molecular formula C₄₈H₇₂N₈O₂₈ B1159645 Dipyridamole Tetra-O-β-D-glucuronide

Dipyridamole Tetra-O-β-D-glucuronide

Cat. No.: B1159645
M. Wt: 1209.12
Attention: For research use only. Not for human or veterinary use.
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Description

Dipyridamole Tetra-O-β-D-glucuronide is a major metabolite of dipyridamole, a vasodilator and antiplatelet agent used clinically for coronary artery disease diagnosis and prevention of thromboembolic events . It is formed via glucuronidation, a Phase II metabolic process where four glucuronic acid moieties are conjugated to dipyridamole. This modification enhances water solubility, facilitating renal excretion . Structurally, it belongs to the pyrimidopyrimidine class, with a molecular formula of C₄₈H₇₂N₈O₂₈ and a molecular weight of 1,201.14 g/mol .

Properties

Molecular Formula

C₄₈H₇₂N₈O₂₈

Molecular Weight

1209.12

Synonyms

2,2’,2’’,2’’’-[(4,8-Dipiperidinopyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo]tetra-ethanol Tetra-β-D-glucuronide; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Glucuronidated Compounds

Structural and Metabolic Comparisons

Glucuronidation patterns and parent compound structures critically influence pharmacological behavior. Below is a comparative analysis of Dipyridamole Tetra-O-β-D-glucuronide and related glucuronides:

Table 1: Structural and Metabolic Properties of Selected Glucuronides
Compound Name Parent Structure Number of Glucuronic Acid Moieties Molecular Formula Molecular Weight (g/mol) Key Pharmacological Activities
This compound Dipyridamole (pyrimidopyrimidine) 4 C₄₈H₇₂N₈O₂₈ 1,201.14 PDE 5 inhibition, adenosine modulation
Dipyridamole Di-O-β-D-glucuronide Dipyridamole 2 C₃₆H₅₆N₈O₁₆ 856.87 PDE 5 inhibition, metabolite profiling
Myricetin-3-O-β-D-glucuronide Myricetin (flavonol) 1 C₂₁H₁₈O₁₃ 490.36 Antidiabetic activity, glucose uptake stimulation
Resveratrol 3-O-β-D-glucuronide Resveratrol (stilbenoid) 1 C₂₀H₂₀O₉ 404.37 Antioxidant, anti-inflammatory
Chloramphenicol 3-O-β-D-glucuronide Chloramphenicol (antibiotic) 1 C₁₉H₂₁Cl₂NO₈ 486.28 Antibiotic metabolite, limited toxicity data
Apigenin-7-O-β-D-glucuronide Apigenin (flavone) 1 C₂₁H₁₈O₁₁ 446.36 Antioxidant, cardioprotective effects
Key Observations:

Degree of Glucuronidation: this compound is unique in its extensive conjugation (four glucuronic acids), whereas most glucuronides (e.g., flavonoid derivatives) are mono-conjugated. This impacts solubility and excretion rates .

Parent Compound Class: Unlike flavonoid or antibiotic-derived glucuronides, this compound originates from a synthetic pyrimidopyrimidine, conferring distinct mechanisms like PDE 5 inhibition and adenosine potentiation .

Functional Roles: While flavonoid glucuronides (e.g., myricetin-3-O-β-D-glucuronide) exhibit antioxidant or antidiabetic activity, Dipyridamole-derived glucuronides primarily serve as diagnostic or metabolic intermediates .

Pharmacokinetic and Pharmacodynamic Differences

  • Bioavailability: Dipyridamole glucuronides exhibit reduced membrane permeability compared to the parent drug due to increased hydrophilicity, limiting their direct therapeutic use . In contrast, flavonoid glucuronides like apigenin-7-O-β-D-glucuronide retain bioactivity in tissues despite conjugation .
  • Metabolic Stability: Tetra-glucuronidation renders this compound more stable in systemic circulation than mono- or di-glucuronides, which may undergo enterohepatic recirculation .
  • Toxicity: Chloramphenicol-3-O-β-D-glucuronide lacks comprehensive toxicity data, whereas Dipyridamole glucuronides are considered non-toxic metabolites .

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